
(±)-2-Methylpiperazine--d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-2-Methylpiperazine–d7 is a deuterated derivative of 2-methylpiperazine, a compound commonly used in organic synthesis and pharmaceutical research. The deuterium labeling (indicated by the “d7”) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps to reduce background signals and improve the clarity of the spectra.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Methylpiperazine–d7 typically involves the deuteration of 2-methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of (±)-2-Methylpiperazine–d7 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry.
化学反応の分析
Types of Reactions
(±)-2-Methylpiperazine–d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-methylpiperazine.
Reduction: Non-deuterated 2-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学的研究の応用
(±)-2-Methylpiperazine–d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in NMR studies to investigate the structure and dynamics of biological macromolecules.
Medicine: Employed in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetics.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of (±)-2-Methylpiperazine–d7 is primarily related to its role as a deuterated compound. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property is exploited to study molecular interactions, conformational changes, and reaction mechanisms in greater detail.
類似化合物との比較
Similar Compounds
2-Methylpiperazine: The non-deuterated form, commonly used in organic synthesis.
1-Methylpiperazine: Another piperazine derivative with similar applications.
4-Methylpiperazine: Differently substituted piperazine with distinct chemical properties.
Uniqueness
The uniqueness of (±)-2-Methylpiperazine–d7 lies in its deuterium labeling, which provides significant advantages in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in research areas where precise structural and dynamic information is crucial.
特性
CAS番号 |
1219802-98-8 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
107.208 |
IUPAC名 |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
InChIキー |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES |
CC1CNCCN1 |
同義語 |
(±)-2-Methylpiperazine--d7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

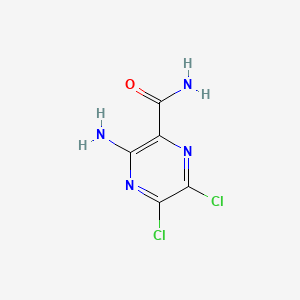
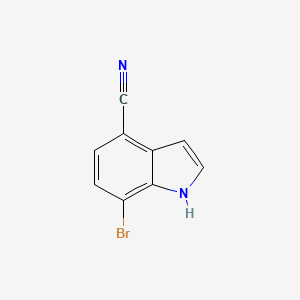
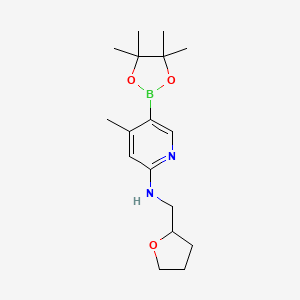


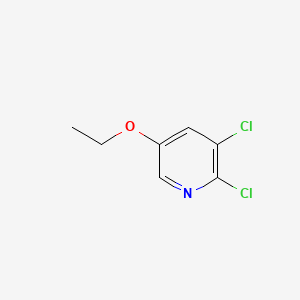
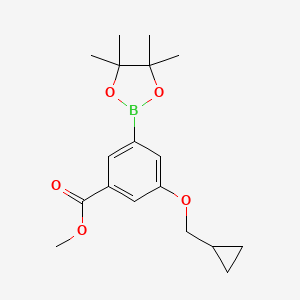
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
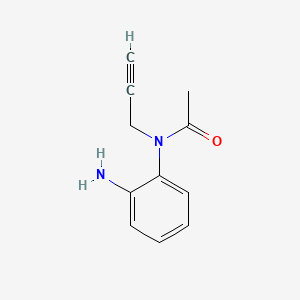
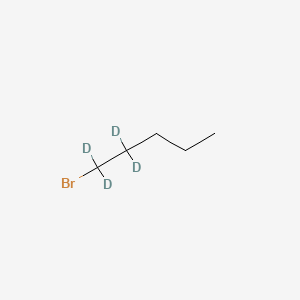
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

